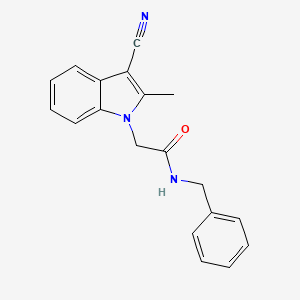
N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The investigation and synthesis of complex organic molecules, such as those containing sulfonyl groups and cyclopentyl rings, are crucial in various fields of chemistry and pharmacology. These compounds often exhibit significant biological activity and are the focus of synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, including cyclopropanations, sulfonylation, and the use of specific reagents for achieving the desired molecular framework. For example, Davies et al. (1996) discuss asymmetric cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, which could be relevant for constructing cyclic components of the target molecule (Davies et al., 1996).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectroscopic methods, including IR, NMR, and X-ray crystallography. Apostol et al. (2019) provide insights into the synthesis, characterization, and cytotoxicity evaluation of new heterocyclic compounds, emphasizing the importance of structural analysis in understanding compound properties (Apostol et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl groups and their derivatives are diverse and can lead to various chemical transformations, including cyclizations and the formation of glycosyl triflates, as discussed by Crich and Smith (2000) (Crich & Smith, 2000).
Aplicaciones Científicas De Investigación
Synthetic Applications
Weinreb Amide Derivatives for Tetrahydroisoquinoline Synthesis : The synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines has been facilitated through new synthetic equivalents based on Weinreb amide (WA) functionality. N-methoxy-N-methyl-N'-phenylsulfonyl glycinamide and its derivatives have been developed, showcasing their utility in synthesizing complex frameworks through straightforward reactions, such as N-benzylation and addition of arylmagnesium halide, demonstrating a novel approach in organic synthesis (Harikrishna Kommidi, Sivaraman Balasubramaniam, I. Aidhen, 2010).
Chemical Reaction Mechanisms
Kinetics and Mechanism in Sulfamides : The study on N-Methyl Substituents in 2-Methoxycarbonylphenylsulfamides has shed light on the kinetics and mechanisms underlying the formation of (1H)-2,1,3-Benzothiadiazin-4(3H)-One-2,2-Dioxides. This research provides insights into base catalysis effects in cyclization reactions, contributing to a deeper understanding of chemical reaction pathways (M. Sedlák, J. Kaválek, V. Macháček, V. Štěrba, 1997).
Bone Health Applications
Inhibition of Osteoclastogenesis : A novel compound, N-phenyl-methylsulfonylamido-acetamide (PMSA), has shown promise in inhibiting osteoclast differentiation, which is crucial for preventing osteoporosis. This study highlights the potential therapeutic applications of PMSA derivatives in treating bone-related disorders by modulating signaling pathways involved in osteoclastogenesis (Eunjin Cho, Zhihao Chen, Mina Ding, Jihyoun Seong, Sunwoo Lee, Sang‐Hyun Min, D. Choi, Tae-Hoon Lee, 2020).
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-15-10-8-14(9-11-15)18(23(2,20)21)12-16(19)17-13-6-4-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCAPRBZLZDGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)
![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)
![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)
![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)
![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)
![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)
![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)
![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)
![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)
![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)